molecular formula C15H21NO2 B5297140 1-(3-isopropoxybenzoyl)piperidine

1-(3-isopropoxybenzoyl)piperidine

Cat. No.: B5297140
M. Wt: 247.33 g/mol
InChI Key: RWAYZYBAXRJOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Isopropoxybenzoyl)piperidine is a chemical compound of interest in medicinal chemistry and pharmacological research, serving as a versatile synthetic intermediate. The piperidine scaffold is a common feature in molecules that interact with the central nervous system . Piperidine derivatives are frequently investigated for their potential to interact with biological targets such as acetylcholinesterase (AChE) and the serotonin transporter (SERT), making them valuable in the study of complex neurological conditions . The structure of this compound, which incorporates a benzoyl group and an isopropoxybenzene moiety, suggests potential for development into multitarget ligands. This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for detailed hazard information.

Properties

IUPAC Name

piperidin-1-yl-(3-propan-2-yloxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12(2)18-14-8-6-7-13(11-14)15(17)16-9-4-3-5-10-16/h6-8,11-12H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAYZYBAXRJOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Pharmacophore Comparisons

Key Structural Features :

  • Core Structure : The piperidine ring is a common feature in analogs like 1-(3-phenylbutyl)piperidine, 3-[3-hydroxyphenyl]-N-(1-propyl)piperidine (3-PPP), and 1-benzoyl-4-benzoyloxy-2,6-diphenylpiperidine.
  • Substituent Effects: 1-(3-Phenylbutyl)piperidine (): Bulky hydrophobic groups at position 4 increase affinity for sigma-1 receptors (S1R) by fitting into hydrophobic cavities near helices α4/α3. RMSD values >4 Å indicate significant conformational flexibility compared to reference ligands like RC-33 . 3-PPP (): A phenylpropyl substituent confers high sigma receptor selectivity, with (+)-[3H]-3-PPP showing autoradiographic localization in hippocampal and cerebellar regions. The absence of a benzoyl group reduces metabolic degradation compared to benzoyl-containing analogs .

Pharmacophore Alignment :

  • Piperidine derivatives with aromatic substituents (e.g., benzoyl, phenyl) exhibit stronger interactions with S1R via salt bridges with Glu172. In contrast, aliphatic substituents (e.g., isopropoxy) may prioritize hydrophobic interactions over polar contacts .
Sigma Receptor Ligands
Compound Receptor Affinity (S1R) Key Substituents Pharmacological Notes
1-(3-Isopropoxybenzoyl)piperidine Not reported 3-isopropoxybenzoyl Hypothesized CNS modulation
3-PPP High (Ki < 10 nM) 3-hydroxyphenylpropyl Antipsychotic potential
TCP (Thienyl-PCP) Low 2-thienylcyclohexyl PCP receptor affinity
Topoisomerase Inhibitors
Compound Top1 Inhibition Level Substituents Notes
This compound Not tested 3-isopropoxybenzoyl Structural similarity to +++ inhibitors
Compound 21 () +++ N-methylpiperazine-propyl Enhanced activity with basic side chains
Compound 23 () ++ Pyrrolidine-propyl Reduced activity vs. piperidine analogs
Anti-Fatigue and AMPA Receptor Activity
  • 1-BCP (1-(1,3-benzodioxol-5-ylcarbonyl)piperidine) (): A lead compound with anti-fatigue activity via AMPA receptor binding. The benzodioxol group enhances π-π stacking interactions, whereas the isopropoxy group in this compound may improve metabolic stability .

Physicochemical and Stability Comparisons

Compound Stability Notes Key Structural Factors
This compound Hypothesized stable in solution Isopropoxy ether resists hydrolysis
Diol intermediates () Decompose rapidly unless stored at −20°C Hydroxy groups prone to oxidation
PCC (Piperidinocyclohexanecarbonitrile) Degrades to piperidine and cyanide Carbonitrile group instability

Q & A

Q. What are the key structural features of 1-(3-isopropoxybenzoyl)piperidine, and how do they influence its reactivity?

The compound comprises a piperidine ring substituted with a 3-isopropoxybenzoyl group. The benzoyl moiety provides aromatic stability and potential π-π interactions, while the isopropoxy substituent introduces steric hindrance and lipophilicity. The piperidine ring’s basic nitrogen enables protonation, affecting solubility and intermolecular interactions. These features guide its reactivity in nucleophilic substitution or coupling reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical method involves coupling 3-isopropoxybenzoic acid with piperidine via an acyl chloride intermediate. Steps include:

Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride.

Reaction with piperidine in anhydrous dichloromethane under basic conditions (e.g., triethylamine).

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the purity and identity of this compound?

Key analytical methods include:

  • NMR spectroscopy : Confirm structure via ¹H and ¹³C peaks (e.g., piperidine protons at δ 1.4–2.8 ppm, aromatic protons at δ 6.8–7.5 ppm).
  • Mass spectrometry (MS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture or acidic/basic environments to prevent hydrolysis of the benzoyl or isopropoxy groups .

Q. How can researchers design initial biological assays for this compound?

Begin with broad-spectrum assays:

  • Enzyme inhibition : Test against kinases or proteases at 1–100 µM concentrations.
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Critical parameters include:

  • Temperature : Maintain 0–5°C during acyl chloride formation to minimize side reactions.
  • Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate coupling.
  • Solvent : Anhydrous THF or DMF improves reagent solubility.
    Yields >80% are achievable with rigorous exclusion of moisture .

Q. What advanced techniques resolve stereochemical or regiochemical ambiguities in derivatives?

  • X-ray crystallography : Determine absolute configuration of crystalline derivatives.
  • Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column.
  • NOESY NMR : Identify spatial proximity of substituents (e.g., isopropoxy orientation) .

Q. How should researchers address contradictory bioactivity data across assays?

  • Dose-response curves : Confirm activity at multiple concentrations (e.g., 0.1–100 µM).
  • Orthogonal assays : Validate enzyme inhibition with fluorescence-based and radiometric methods.
  • Structural analogs : Compare activity trends to identify pharmacophores .

Q. What strategies mitigate instability during in vitro or in vivo studies?

  • Prodrug design : Mask labile groups (e.g., esterify the benzoyl moiety).
  • Lyophilization : Stabilize as a lyophilized powder for long-term storage.
  • Pharmacokinetic profiling : Monitor degradation in plasma via LC-MS/MS .

Q. How can computational methods guide the optimization of this compound derivatives?

  • Molecular docking : Predict binding to target proteins (e.g., kinases) using AutoDock Vina.
  • QSAR models : Corstruct quantitative structure-activity relationships using electronic (HOMO/LUMO) and steric descriptors.
  • MD simulations : Assess conformational stability in aqueous and lipid environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.